molecular formula C4H11ClMgSi B077887 Trimethylsilylmethylmagnesium Chloride CAS No. 13170-43-9

Trimethylsilylmethylmagnesium Chloride

Cat. No. B077887
CAS RN: 13170-43-9
M. Wt: 146.97 g/mol
InChI Key: BXBLTKZWYAHPKM-UHFFFAOYSA-M
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Description

Trimethylsilylmethylmagnesium Chloride is used in the methylenation of carbonyl compounds and provides a variety of methods to prepare allylsilanes . It participates in various reactions such as Peterson Alkenation, Reaction with Carboxylic Acid Derivatives, Reaction with Alkyl Halides, Reaction with Sulfur Compounds, Reaction with Other Electrophiles, Cross-coupling Reactions, Carbometalation, and as a Generator of Alkyl Radicals from Alkyl Halides in the Presence of Cobalt Catalysts .


Synthesis Analysis

Trimethylsilylmethylmagnesium Chloride can be synthesized from (chloromethyl)trimethylsilane and magnesium in an ethereal solvent . The reaction involves magnesium turnings in THF, to which (chloromethyl)trimethylsilane is added. The mixture is stirred for 3 hours at room temperature to ensure complete generation of the organomagnesium species .


Molecular Structure Analysis

The molecular formula of Trimethylsilylmethylmagnesium Chloride is C4H11ClMgSi . The molecular weight is 146.97 .


Chemical Reactions Analysis

Trimethylsilylmethylmagnesium Chloride is a reagent used in a variety of nickel-catalyzed reactions including alkenation of dithioacetals, cross-coupling with aryl triflates and carbamates, and cross-coupling with vinyl selenides .


Physical And Chemical Properties Analysis

Trimethylsilylmethylmagnesium Chloride is a clear colorless to yellow to greenish liquid . It has a density of 0.777 g/mL at 25 °C . It is soluble in ethereal solvents and reacts with protic solvents .

Scientific Research Applications

Grignard Reagent

Trimethylsilylmethylmagnesium Chloride is a type of Grignard reagent . Grignard reagents are organometallic compounds that are widely used in organic synthesis . They are typically used as solutions and exist in an equilibrium between alkyl magnesium halides and dialkyl magnesium .

Alkenation of Dithioacetals

This compound is used in a variety of nickel-catalyzed reactions, including the alkenation of dithioacetals . This process involves the addition of an alkene group to a dithioacetal, which can be useful in the synthesis of various organic compounds .

Cross-Coupling with Aryl Triflates and Carbamates

Trimethylsilylmethylmagnesium Chloride is also used in cross-coupling reactions with aryl triflates and carbamates . Cross-coupling reactions are a key method in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .

Cross-Coupling with Vinyl Selenides

Another application of this compound is in cross-coupling reactions with vinyl selenides . This reaction can be used to form carbon-carbon bonds with vinyl selenides, which are compounds containing a selenium atom .

Synthesis of Silicon Compounds

Trimethylsilylmethylmagnesium Chloride is used in the synthesis of silicon compounds . Silicon compounds have a wide range of applications, including in the production of silicones, in semiconductor technology, and in the manufacture of glass and ceramics .

Synthesis of Non-Canonical Amino Acids

This compound is also used in the synthesis of non-canonical amino acids . Non-canonical amino acids are those not naturally incorporated into proteins but can be used in the study of protein structure and function .

Mechanism of Action

Target of Action

Trimethylsilylmethylmagnesium Chloride, also known as ((trimethylsilyl)methyl)magnesium chloride, is a Grignard reagent . It primarily targets carbonyl compounds, aryl triflates, carbamates, and vinyl selenides . These targets play a crucial role in various organic reactions, serving as the starting point for the formation of new bonds.

Mode of Action

The compound interacts with its targets through a process known as alkenation . In this process, the compound forms a bond with the target molecule, leading to the formation of tertiary alcohols . This reaction is accompanied by 3-decomposition, which involves the splitting off of one trimethylsilyl group from these alcohols in an acid medium .

Biochemical Pathways

The action of Trimethylsilylmethylmagnesium Chloride affects several biochemical pathways. It is involved in the alkenation of dithioacetals, cross-coupling with aryl triflates and carbamates, and cross-coupling with vinyl selenides . These reactions lead to the formation of various organic compounds, which can have downstream effects in other biochemical processes.

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and air , which can affect its stability and, consequently, its bioavailability.

Result of Action

The primary result of the action of Trimethylsilylmethylmagnesium Chloride is the formation of tertiary alcohols . When tertiary organosilicon alcohols containing a hydroxyl group on the β-carbon atom are dehydrated, unsaturated silicohydrocarbons are formed with a double bond in the β-position .

Action Environment

The action of Trimethylsilylmethylmagnesium Chloride is influenced by environmental factors such as the presence of moisture and air . The compound reacts rapidly with moisture, water, and protic solvents , which can affect its stability and efficacy. Therefore, it is typically used under anhydrous conditions in a controlled laboratory environment.

Safety and Hazards

Trimethylsilylmethylmagnesium Chloride is highly flammable and releases flammable gases which may ignite spontaneously when in contact with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer .

properties

IUPAC Name

magnesium;methanidyl(trimethyl)silane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBLTKZWYAHPKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClMgSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267917
Record name Magnesium, chloro[(trimethylsilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilylmethylmagnesium Chloride

CAS RN

13170-43-9
Record name Magnesium, chloro[(trimethylsilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trimethylsilylmethylmagnesium Chloride
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Trimethylsilylmethylmagnesium Chloride
Reactant of Route 3
Trimethylsilylmethylmagnesium Chloride

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